1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile
Description
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile is a nitrile-rich organic compound featuring a cyclopentane ring substituted with a ketone group (2-oxo) and an ethane backbone bearing four cyano groups. The tetracarbonitrile moiety confers strong electron-withdrawing properties, enhancing reactivity toward nucleophilic agents. This compound is hypothesized to serve as a precursor for synthesizing heterocyclic frameworks, such as pyrrolo-quinolines or pyran derivatives, through reactions with amines or ammonia .
Properties
CAS No. |
95081-84-8 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(2-oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-4-8(5-13)11(6-14,7-15)9-2-1-3-10(9)16/h8-9H,1-3H2 |
InChI Key |
HHEVNIQTDOUUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of cyclopentanone with tetracyanoethylene (TCNE). The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups.
Addition Reactions: It can participate in addition reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and ammonia. Reactions are typically carried out in solvents such as acetonitrile or ethanol, and may require heating or the use of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and chromenes.
Scientific Research Applications
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in the compound are highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(2-oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile are best contextualized against related tetracarbonitrile derivatives. Below is a comparative analysis based on substituents, reactivity, and applications.
Reactivity and Functional Behavior
- Ring Size Effects : Smaller rings (e.g., cyclopentyl vs. cyclohexyl) may increase ring strain, accelerating reactions with nucleophiles like ammonia. For example, cyclooctyl derivatives form pyrrole diastereomers, whereas cyclohexyl analogs yield tricyclic diaza compounds .
- Substituent Influence: Alkyl groups (e.g., 5-propyl in 1b) enhance solubility in nonpolar solvents, while electron-donating groups (e.g., methoxy in ) modulate electronic effects on reactivity.
- Cyclopropane Derivatives : Compounds like C2 and 3-benzoylcyclopropane-1,1,2,2-tetracarbonitrile exhibit distinct reactivity due to cyclopropane’s inherent strain, enabling carbanion cleavage with alcoholates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
